Isoxazole hydrochloride

Description

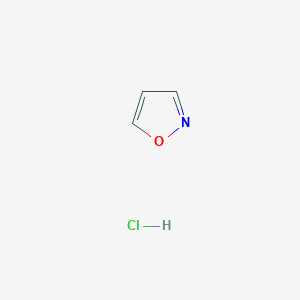

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H4ClNO |

|---|---|

Molecular Weight |

105.52 g/mol |

IUPAC Name |

1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C3H3NO.ClH/c1-2-4-5-3-1;/h1-3H;1H |

InChI Key |

YUKUDJRCHPSDGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1.Cl |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Isoxazole Systems

Electronic Structure Elucidation and Aromaticity Analysis

The electronic structure and aromaticity of the isoxazole (B147169) ring are fundamental to understanding its chemical behavior. Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. While isoelectronic with aromatic systems like furan (B31954) and pyrrole (B145914), the presence of the electronegative oxygen and nitrogen atoms significantly influences its electronic distribution and aromatic character. aip.orgmdpi.com

Quantum Chemical Investigations of Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of isoxazole systems. ptfarm.plnih.gov These calculations provide detailed information about bond lengths, atomic charges, and dipole moments, which are crucial for predicting reactivity. researchgate.netresearchgate.net

For instance, studies using the PM3 method have shown that the substitution of methyl groups on the isoxazole ring can alter the charge distribution and, consequently, the electronic parameters of the molecule without significantly affecting the heat of formation. researchgate.net In the parent isoxazole, the nitrogen atom is predicted to be the primary basic center due to its electron density. researchgate.net In substituted isoxazoles, the site of electrophilic or nucleophilic attack can be predicted by analyzing the calculated net charges on the ring atoms. For example, in 5-methyl isoxazole, the C4 position shows a maximum negative charge, suggesting it as a likely site for electrophilic substitution. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable technique used to understand the electronic structure. It provides insights into charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For example, NBO analysis of dehydro-isoxazole radical isomers revealed significant contributions from the interaction between radical and lone pair electrons. rsc.org

The following table summarizes calculated bond lengths for isoxazole using different computational methods, alongside experimental values for comparison. aip.org

| Bond | PM3 (Å) | ab initio/HF (6-31G**) (Å) | DFT(B3LYP) (Å) | Experimental (Å) |

| O1-N2 | - | - | - | 1.419 |

| N2-C3 | - | - | - | 1.309 |

| C3-C4 | - | - | - | 1.427 |

| C4-C5 | - | - | - | 1.356 |

| C5-O1 | - | - | - | 1.352 |

Aromaticity Metrics and Descriptors for Isoxazoles

The aromaticity of isoxazole is a topic of considerable interest, as it does not fit neatly into the classic definitions of aromaticity. While it possesses a cyclic, planar structure with a conjugated π-electron system, the significant difference in electronegativity between the oxygen, nitrogen, and carbon atoms leads to a non-uniform distribution of electron density. aip.orgmdpi.com

Various computational metrics are employed to quantify the degree of aromaticity in isoxazole and its derivatives. These include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is widely used. Negative NICS values are typically associated with aromaticity, positive values with antiaromaticity, and values near zero with non-aromatic systems. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system.

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in the ring.

Studies have shown that while isoxazole is considered aromatic, its aromatic character is weaker than that of benzene (B151609) or even other five-membered heterocycles like pyrrole and thiophene. aip.orgdiva-portal.org The weak N-O bond in the isoxazole ring also plays a role in its chemical behavior, making it susceptible to ring-cleavage reactions. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and characteristics of these orbitals are crucial for understanding and predicting the behavior of isoxazole systems in chemical reactions. numberanalytics.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In isoxazole derivatives, the energy and spatial distribution of the HOMO can be significantly influenced by the nature and position of substituents. tandfonline.com For instance, electron-donating groups tend to increase the energy of the HOMO, making the molecule a better electron donor. scispace.com In many isoxazole derivatives, the HOMO is primarily located on the isoxazole ring and adjacent atoms with lone pairs, such as the oxygen atom. acs.org

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy of the LUMO is lowered by electron-withdrawing substituents, enhancing the molecule's electrophilic character. scispace.com In many functionalized isoxazoles, the LUMO is often distributed over the nitro group or other electron-withdrawing moieties attached to the ring. acs.org

Energy Gap (ΔE) Analysis and Reactivity Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and susceptible to chemical reactions. researchgate.nettandfonline.com Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. tandfonline.com

Computational studies have extensively used the HOMO-LUMO gap to explain the reactivity of various isoxazole derivatives. For example, the reactivity of methyl-substituted isoxazoles has been directly correlated with their calculated HOMO-LUMO gaps, with smaller gaps indicating more reactive compounds. researchgate.net DFT calculations on Schiff-base isoxazole hybrids identified the compound with the lowest energy gap as having the highest reactivity. nih.gov

The table below presents calculated HOMO, LUMO, and energy gap values for some isoxazole derivatives from the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-methyl-4-nitro-5-(trinitromethyl) isoxazole (TNMNI) | - | - | 5.11 | acs.org |

| 5-methyl isoxazole | - | - | - | researchgate.net |

| 3,5-dimethyl isothiazole | - | - | - | researchgate.net |

| Schiff-Base Isoxazole Hybrid (A20) | - | - | -0.0919 (Hartree) | nih.gov |

Note: The values are reported as found in the source material. Direct numerical comparisons may require consistent computational methods and basis sets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. In the context of isoxazole derivatives, MEP studies consistently highlight the electronegative nature of the nitrogen and oxygen atoms in the ring.

Research on various isoxazole derivatives demonstrates that the most negative potential is typically located around the nitrogen atom, indicating its susceptibility to electrophilic attack and its role in forming intermolecular interactions such as hydrogen bonds. The oxygen atom also exhibits a negative potential, albeit generally less intense than the nitrogen. Conversely, the hydrogen atoms of the isoxazole ring and its substituents show positive electrostatic potentials, making them potential sites for nucleophilic attack. For instance, in studies of 3-acetyl-5-methyl-N-phenylisoxazole-4-carboxamide, the MEP map clearly identifies the isoxazole nitrogen and the oxygen of the acetyl group as the most electronegative centers.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled and vacant orbitals. This analysis is crucial for understanding the stability arising from charge delocalization and intramolecular interactions.

Density Functional Theory (DFT) Methodologies in Isoxazole Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying isoxazole derivatives due to its favorable balance of accuracy and computational cost. It is widely applied to predict a range of molecular properties.

Geometry Optimization and Conformational Analysis

DFT methods are extensively used to determine the most stable three-dimensional structures of isoxazole derivatives. By performing geometry optimization, researchers can identify the equilibrium geometry that corresponds to the minimum energy on the potential energy surface. This is foundational for all other computational analyses. For instance, in the study of novel isoxazole-linked triazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular geometry. The calculated bond lengths and angles from such studies often show excellent agreement with experimental data obtained from X-ray crystallography, validating the computational approach.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

DFT is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra are routinely performed. For example, the theoretical ¹H and ¹³C NMR chemical shifts of some isoxazole derivatives have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. These calculated values typically correlate well with experimental spectra, helping to assign the observed signals to specific atoms in the molecule.

Theoretical Studies on Reaction Mechanisms

DFT calculations are invaluable for investigating the mechanisms of chemical reactions involving isoxazoles. By mapping the reaction pathway and identifying transition states, researchers can understand the feasibility and kinetics of a reaction. For example, theoretical studies have been conducted on the 1,3-dipolar cycloaddition reactions used to synthesize the isoxazole ring. These studies elucidate the energetics of the reaction, the nature of the transition state, and the factors that control the regioselectivity of the cycloaddition, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations Applied to Isoxazole Derivatives

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or in a biological system).

While less common than DFT for small molecules, MD simulations are particularly useful for studying larger systems containing isoxazole moieties, such as polymers or isoxazole derivatives interacting with biological macromolecules like proteins or DNA. These simulations can reveal how the isoxazole-containing molecule binds to a receptor, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. For example, MD simulations have been employed to study the interaction of isoxazole-based inhibitors with their target enzymes, providing a dynamic picture of the binding mode and the stability of the inhibitor within the active site.

Simulation of Adsorption Phenomena

The study of how molecules attach to surfaces, known as adsorption, is critical for applications ranging from catalysis to corrosion inhibition. Computational simulations, particularly molecular dynamics (MD) and Density Functional Theory (DFT), are powerful tools for examining the adsorption of isoxazole derivatives. While specific studies focusing solely on isoxazole hydrochloride are limited, extensive research on isoxazole derivatives in acidic environments, such as hydrochloric acid (HCl) solutions, provides a strong basis for understanding its likely adsorption behavior. researchgate.netnih.govarabjchem.organalchemres.org In these environments, isoxazole derivatives exist in their protonated form, which is analogous to this compound.

Research on isoxazole derivatives as corrosion inhibitors for mild steel in 1M HCl solution has demonstrated that these molecules adsorb onto the metal surface, forming a protective film. researchgate.netnih.gov MD simulations have been employed to model this process, revealing the dynamics and energetics of the adsorption. researchgate.netnih.govmdpi.com These simulations are often conducted using force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and software packages such as Materials Studio. researchgate.netnih.gov

The negative values of adsorption energies calculated from these simulations indicate that the adsorption process is spontaneous and the resulting inhibitor-surface system is stable. researchgate.net The strength of this adsorption is influenced by the molecular structure of the isoxazole derivative, including the presence of various functional groups. researchgate.netnih.gov For this compound, it is anticipated that the protonated isoxazole ring would interact strongly with negatively charged surfaces or through the displacement of water molecules.

The orientation of the adsorbed molecules on the surface is also a key finding from these simulations. It is generally observed that isoxazole derivatives tend to adsorb in a flat or near-flat orientation, maximizing the contact area and thus the interaction between the molecule's π-electrons and the vacant d-orbitals of the metal surface. researchgate.net This planar adsorption creates a more effective barrier against corrosive species.

The table below summarizes the key computational methods and findings from studies on related isoxazole systems, which can be extrapolated to understand the adsorption of this compound.

| Computational Method | System Studied | Key Findings |

| Molecular Dynamics (MD) | Isoxazole derivatives on Fe(110) surface in HCl | Spontaneous adsorption with negative adsorption energies, stable adsorbed layer. researchgate.net |

| Density Functional Theory (DFT) | Isoxazole derivatives | Calculation of electronic properties (HOMO, LUMO) that influence adsorption. nih.gov |

| Monte Carlo (MC) Simulations | Menthone-derived isoxazole on carbon steel | Provides insights into the adsorption mechanism and surface coverage. analchemres.org |

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties, solubility, and biological activity of a compound. For this compound, the interactions are dominated by the strong ionic forces between the protonated isoxazole cation and the chloride anion, as well as various hydrogen bonding and weaker non-covalent interactions. Computational techniques such as DFT, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are instrumental in characterizing these interactions. nih.goviucr.orgnih.govresearchgate.netresearchgate.net

In the protonated state, the isoxazole ring's nitrogen atom acts as a hydrogen bond donor. Theoretical studies on protonated arylazoisoxazoles have shown that protonation significantly alters the electronic structure and potential energy surface of the molecule. nih.gov This modification influences the types and strengths of intermolecular interactions the molecule can form.

Theoretical studies on the interaction of isoxazole with water have shown that the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom. researchgate.net Upon protonation to form the hydrochloride, the nitrogen atom becomes a primary hydrogen bond donor site. NBO analysis can further elucidate these interactions by quantifying the charge transfer between interacting molecules. researchgate.net

The following table summarizes the types of intermolecular interactions expected in this compound and the computational methods used to study them in related systems.

| Type of Interaction | Description | Relevant Computational Method |

| Ion-Ion Interaction | Electrostatic attraction between the protonated isoxazole cation and the chloride anion. | DFT, Electrostatic Potential Mapping |

| Hydrogen Bonding | Strong N-H···Cl hydrogen bonds. Weaker C-H···O and C-H···Cl interactions. | DFT, Hirshfeld Surface Analysis, NBO Analysis |

| π-Interactions | π-π stacking between isoxazole rings in the solid state. | Crystal Structure Analysis, DFT |

| van der Waals Forces | General dispersion and repulsion forces contributing to crystal packing. | Hirshfeld Surface Analysis, MD Simulations |

Advanced Synthetic Methodologies for Isoxazole Ring Construction

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction involving a 1,3-dipole and a dipolarophile is one of the most reliable and widely utilized methods for synthesizing five-membered heterocycles, including isoxazoles. chesci.comscielo.brwikipedia.orgnih.gov This approach offers a high degree of control over the regiochemistry and stereochemistry of the resulting products.

The reaction between nitrile oxides (the 1,3-dipole) and alkenes or alkynes (the dipolarophiles) is a cornerstone of isoxazole (B147169) synthesis. wikipedia.orgnih.gov When alkenes are used, the reaction yields isoxazolines, which can be subsequently oxidized to isoxazoles. The direct route to isoxazoles is achieved through the cycloaddition of nitrile oxides with alkynes. wikipedia.orgnih.gov This method is highly efficient for creating substituted isoxazoles. nih.govresearchgate.net

The mechanism of the 1,3-dipolar cycloaddition of nitrile oxides has been a subject of considerable study. A large body of experimental and theoretical evidence overwhelmingly supports a concerted, pericyclic pathway. chesci.comwikipedia.org This means the two new sigma bonds are formed simultaneously, proceeding through a single, high-energy transition state. chesci.com Density Functional Theory (DFT) calculations have corroborated this, indicating a one-step mechanism with a low asynchronous character. rsc.org This concerted pathway explains the high degree of stereospecificity often observed in these reactions. wikipedia.org Frontier Molecular Orbital (FMO) theory is frequently used to rationalize the reactivity and selectivity of these cycloadditions. scielo.brmdpi.com The reaction is typically classified based on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the dipolarophile. scielo.br

Controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the substituents on the newly formed isoxazole ring is crucial for synthetic applications. Both electronic and steric factors play a significant role in dictating the outcome of the cycloaddition. nih.gov

Regioselectivity: The regiochemical outcome is largely governed by the electronic properties of the substituents on both the nitrile oxide and the dipolarophile, as explained by FMO theory. mdpi.comnih.gov For many reactions involving monosubstituted alkenes or alkynes, the interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant, leading to the preferential formation of one regioisomer. mdpi.com For example, the reaction of benzonitrile (B105546) oxide with terminal alkynes typically yields 3,5-disubstituted isoxazoles as the major product.

Stereoselectivity: The concerted nature of the [3+2] cycloaddition means that the stereochemistry of the alkene dipolarophile is retained in the isoxazoline (B3343090) product. wikipedia.org When the reaction involves chiral dipolarophiles, such as chiral homoallylic alcohols, high diastereoselectivity can be achieved. mdpi.com DFT studies have been employed to explore the transition states and explain the observed stereochemical preferences, such as the favoring of anti-products in certain reactions. rsc.orgmdpi.com Hydrogen bonding has also been utilized as a directing group to control both regio- and stereochemistry in cycloadditions with specific amides. acs.org

Below is a table summarizing the regiochemical outcome of the cycloaddition between various nitrile oxides and dipolarophiles.

| Nitrile Oxide (R-CNO) | Dipolarophile | Major Regioisomer |

| Benzonitrile Oxide | Phenylacetylene | 3,5-Diphenylisoxazole |

| Acetonitrile Oxide | Propargyl Alcohol | 3-Methyl-5-(hydroxymethyl)isoxazole |

| 4-Methoxybenzonitrile Oxide | Ethyl Propiolate | Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate |

| Benzonitrile Oxide | Styrene | 3-Phenyl-5-phenylisoxazoline |

Nitrile oxides are highly reactive and unstable intermediates that tend to dimerize to form furoxans. nih.govtandfonline.com Consequently, they are almost always generated in situ for immediate use in cycloaddition reactions. nih.govmdpi.com Several methods are commonly employed for their generation:

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method involving the treatment of hydroximoyl chlorides with a base, such as triethylamine (B128534). nih.gov

Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides. Common reagents include sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). tandfonline.commdpi.comnih.gov

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides.

From Copper Carbenes: A novel method involves the reaction of copper carbenes with tert-butyl nitrite (B80452) to generate nitrile oxides under mild conditions. rsc.orgrsc.org

The choice of method often depends on the stability of the starting materials and the desired reaction conditions. The oxidation of aldoximes is a particularly popular and versatile approach due to the ready availability of the starting materials. nih.govtandfonline.com

To improve reaction rates, yields, and selectivity, catalytic systems have been developed for nitrile oxide cycloadditions. Metal catalysts, in particular, have been shown to facilitate these reactions, often under milder conditions than their thermal counterparts. rsc.org

Copper(I) catalysts have emerged as effective promoters for the [3+2] cycloaddition of nitrile oxides, particularly with terminal alkynes. beilstein-journals.org While the uncatalyzed reaction often requires elevated temperatures and can lead to mixtures of regioisomers, copper(I) catalysis can enable the reaction to proceed at room temperature with high regioselectivity and improved yields. beilstein-journals.org

Recent research has also explored copper nitrate-mediated reactions where copper not only acts as a promoter but also as a precursor for the nitrile oxide intermediate from other starting materials. researchgate.net These catalytic systems expand the scope and practicality of isoxazole synthesis. rsc.orgrsc.org For instance, a three-component reaction catalyzed by copper can afford fully substituted isoxazoles from β-keto esters, diazo compounds, and tert-butyl nitrite, proceeding through the in situ generation of a nitrile oxide. rsc.org

The table below provides examples of copper-catalyzed cycloaddition reactions.

| Nitrile Oxide Precursor | Dipolarophile | Copper Catalyst | Product |

| Phenylacetaldoxime | Phenylacetylene | CuI | 3-Benzyl-5-phenylisoxazole |

| Ethyl 2-diazoacetoacetate / t-BuONO | Dimethyl acetylenedicarboxylate | Cu(OTf)₂ | Dimethyl 3-(ethoxycarbonyl)-4-methylisoxazole-5-carboxylate |

| Azlactone / Copper Nitrate | Phenylacetylene | Cu(NO₃)₂·3H₂O | 3,5-Disubstituted Isoxazole |

Catalytic Enhancements in Cycloaddition Reactions

Organocatalytic Approaches

Organocatalysis has emerged as a significant area in organic synthesis, offering an alternative to traditional metal-based catalysts. globethesis.com In the context of isoxazole synthesis, organocatalysts are utilized to facilitate [3+2] cycloaddition reactions. One reported method involves a reaction between β-functionalized ketones and nitrile oxides to produce 3,4,5-trisubstituted isoxazoles. globethesis.com This enolate-mediated 1,3-dipolar cycloaddition, however, can require extended reaction times in organic solvents at elevated temperatures. beilstein-journals.org

Another novel organocatalytic approach involves a one-pot cascade reaction for the synthesis of isoxazole derivatives. For instance, the reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes can be catalyzed by 20 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) in water at 80°C under ultrasonication. nih.gov More recently, potassium 2,5-dioxoimidazolidin-1-ide has been introduced as a novel organocatalyst for the three-component cyclocondensation of aryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters. kthmcollege.ac.in Similarly, itaconic acid has been demonstrated to be an effective, environmentally friendly organocatalyst for producing isoxazol-5(4H)-one derivatives. kthmcollege.ac.in

Metal-Free Synthetic Pathways

The development of metal-free synthetic routes for isoxazoles is driven by the need to avoid the high costs, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II). nih.govrsc.org A prevalent metal-free strategy is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne or alkene (the dipolarophile). nih.gov

Nitrile oxides are commonly generated in situ from the corresponding oximes using an oxidizing agent. For example, 3,5-disubstituted isoxazoles can be prepared by reacting an oxime and an alkyne in the presence of an oxidant such as sodium hypochlorite with triethylamine. nih.gov Another approach involves the reaction of N-Boc-masked chloroxime with a mild base like sodium bicarbonate or triethylamine to generate the nitrile oxide, which then reacts with an alkyne or enamine to yield the isoxazole product on a multigram scale. nih.gov

A simple and efficient metal-free method promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.orgresearchgate.net This method is notable for its efficiency even with aldoximes containing unprotected phenolic hydroxyl groups. rsc.org

Hydroxylamine-Mediated Cyclization Reactions

Condensation of Hydroxylamine (Hydroxylamine Hydrochloride) with 1,3-Diketones and α,β-Unsaturated Ketones

The reaction of hydroxylamine or its salt, hydroxylamine hydrochloride, with 1,3-dicarbonyl compounds is a classical and widely used method for constructing the isoxazole ring. nih.govyoutube.com The process involves the initial formation of an imine (or oxime) at one of the carbonyl groups, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl. youtube.com A subsequent dehydration step results in the formation of the aromatic isoxazole ring. youtube.com The reaction of β-diketones with hydroxylamine typically proceeds through a monoxime intermediate, which then cyclizes to a 5-hydroxy isoxazoline that readily converts to the final isoxazole product upon treatment with acid. researchgate.net

Similarly, α,β-unsaturated ketones react with hydroxylamine hydrochloride to yield isoxazoles. nih.govresearchgate.net This reaction is also considered a cornerstone for isoxazole synthesis. nih.gov

| 1,3-Diketone Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | Ethanol (B145695), Reflux, Overnight | 3,5-Diphenylisoxazole | 99% | tcichemicals.com |

| β-Diketone derivative | Pyridine (B92270) | Isoxazole derivative | Not specified | researchgate.net |

Reactions of Hydroxylamine Hydrochloride with Chalcone (B49325) Derivatives

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of isoxazole derivatives through cyclization with hydroxylamine hydrochloride. nih.govwisdomlib.org This transformation is a key step in creating heterocyclic compounds with potential biological activities. wisdomlib.org The reaction is typically carried out by refluxing a mixture of the chalcone and hydroxylamine hydrochloride in a suitable solvent. nih.gov

The reaction conditions can be varied to optimize the synthesis. Commonly, an alkaline medium, such as potassium hydroxide (B78521) (KOH) in ethanol, is used to facilitate the cyclization. nih.gov Alternative methods include microwave-assisted synthesis in an ethanolic sodium hydroxide solution, which can significantly reduce reaction times. nveo.org In other protocols, the reaction is performed in the presence of sodium acetate (B1210297) and glacial acetic acid. nih.gov

| Chalcone Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Various substituted chalcones | 40% KOH, Ethyl alcohol, Reflux (12 h) | 45-63% | nih.gov |

| 7-Hydroxy-6-cinnamoyl-3,4-dihydro-2,2-dimethyl-2H-benzo(1,2b)pyran derivatives | KOH, Absolute ethanol, Reflux (4 h) | Not specified | |

| 2-Hydroxy acetophenone-derived chalcones | Ethanolic NaOH, Microwave irradiation (10-15 min) | 67-90% | nveo.org |

| Indole-derived chalcones | Sodium acetate, Glacial acetic acid, Ethanol, Reflux (8-10 h) | Not specified | nih.gov |

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for synthesizing complex molecules from simple starting materials in a single step. orientjchem.org This approach minimizes waste and simplifies work-up procedures, aligning with the principles of green chemistry. orientjchem.org

The one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride is a widely employed method for synthesizing α,β-unsaturated isoxazol-5(4H)-one derivatives. kthmcollege.ac.innih.gov This reaction has been successfully carried out using a variety of catalysts, often under environmentally benign conditions. nih.govheteroletters.org

A range of catalysts has been explored to promote this transformation, including weak organic acids and natural products. Citric acid in water has been shown to be a convenient and effective catalyst for this reaction at room temperature. orientjchem.org In a novel approach, natural fruit juices from Cocos nucifera (coconut), Solanum lycopersicum (tomato), and Citrus limetta (sweet lime) have been used as eco-friendly catalysts and reaction media. nih.gov Other catalysts, such as sodium saccharin (B28170) and aqueous gluconic acid, have also been successfully utilized, highlighting the versatility of this synthetic route. kthmcollege.ac.inheteroletters.org The reaction mechanism generally involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde, and subsequent intramolecular cyclization to yield the isoxazole product. heteroletters.org

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Cocos nucifera L. juice | Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochloride | Cocos nucifera L. juice | Eco-friendly, Simple, Efficient | nih.gov |

| Citric acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Environmentally benign, Mild conditions, High yields (70-90%) | orientjchem.org |

| Sodium saccharin | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Efficient, Clean, Easy work-up, High yields | heteroletters.org |

| Aqueous gluconic acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Aqueous gluconic acid | Cost-effective, Green, Serves as both medium and catalyst | kthmcollege.ac.in |

Catalytic Systems for Multicomponent Reactions (e.g., Nanoparticles, Organocatalysts)

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy and procedural simplicity, allowing for the construction of complex molecules in a single step. In the context of isoxazole synthesis, various catalytic systems have been developed to enhance the efficiency and selectivity of these reactions.

Nanoparticles: Metal-oxide nanoparticles have been successfully employed as catalysts in the synthesis of isoxazol-5(4H)-ones through a multicomponent reaction involving β-ketoesters, hydroxylamine hydrochloride, and aromatic aldehydes. researchgate.net These heterogeneous catalysts offer advantages such as high catalytic activity, ease of separation from the reaction mixture, and recyclability. For instance, Sn(II)-Mont K10, a clay-supported tin(II) catalyst, has been utilized for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under ultrasound irradiation in water, achieving yields of 87–96%. researchgate.net This method highlights the benefits of combining nanoparticle catalysis with green chemistry principles.

Organocatalysts: Organocatalysts provide a metal-free alternative for the synthesis of isoxazole derivatives, often proceeding under mild reaction conditions. A variety of acidic and basic organocatalysts have been reported to catalyze the formation of isoxazol-5(4H)-ones from aldehydes, hydroxylamine, and dicarbonyl compounds. researchgate.net Examples of such catalysts include boric acid, potassium hydrogen phthalate, 1,4-diazabicyclo[2.2.2]octane (DABCO), pyridine, and citrazinic acid. researchgate.net More recently, glutamic acid has been introduced as a biodegradable and eco-friendly organocatalyst for the multicomponent synthesis of 3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives with good yields. researchgate.net Ionic liquids, particularly imidazolium-based salts, have also been employed as catalysts and/or solvents in MCRs to produce isoxazole derivatives with high yields and selectivities, underscoring their potential in green synthesis. scielo.brbohrium.com

Below is an interactive data table summarizing various catalytic systems used in multicomponent reactions for isoxazole synthesis.

| Catalyst Type | Specific Catalyst | Reactants | Product | Key Advantages |

| Nanoparticles | Sn(II)-Mont K10 | Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | Eco-friendly, Rapid reaction, High yield, Avoids organic solvents |

| Organocatalyst | Glutamic acid | Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic/heteroaromatic aldehydes | 3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives | Biodegradable, Eco-friendly |

| Ionic Liquid | Acidic Ionic Liquid | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 4-arylidene-3-methylisoxazole-5(4H)-one derivatives | High yields, Low toxicity, Recyclable |

Cyclization of Enaminones with Hydroxylamine Hydrochloride

The cyclization of β-enamino diketones or related enaminones with hydroxylamine hydrochloride represents a versatile and widely used method for the synthesis of isoxazoles. nih.gov This approach allows for the regioselective synthesis of variously substituted isoxazoles by carefully controlling the reaction conditions and the structure of the substrates. nih.gov

The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media provides a clean and efficient route to 5-arylisoxazole derivatives without the need for a catalyst. nih.govnih.gov This method is advantageous due to its mild conditions, high yields, and environmentally friendly nature. nih.gov

Furthermore, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can lead to different regioisomeric isoxazoles, and the selectivity can be controlled by the choice of solvent and additives. researchgate.netresearchgate.net For instance, the use of additives like pyridine or BF3·OEt2 can favor the formation of one regioisomer over another. researchgate.net This regiochemical control is crucial for the synthesis of specific isoxazole-based compounds with desired biological activities. nih.gov

Synthesis of Specific Isoxazole Substitution Patterns (e.g., 3,5-Disubstituted, 3,4,5-Trisubstituted)

The biological activity and physicochemical properties of isoxazole derivatives are highly dependent on the substitution pattern on the isoxazole ring. Therefore, the development of synthetic methods that allow for precise control over the substitution pattern is of great importance.

3,5-Disubstituted Isoxazoles: A common and effective method for the regioselective synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. acs.org Copper(I)-catalyzed cycloaddition reactions have been shown to be particularly mild and convenient, providing good yields of the desired products. organic-chemistry.org Another approach involves the oxidative cyclization of α,β-unsaturated oximes using reagents like manganese dioxide. tandfonline.com Furthermore, a one-pot synthesis from substituted aldoximes and alkynes using tert-butyl nitrite or isoamyl nitrite has been developed. organic-chemistry.org

3,4,5-Trisubstituted Isoxazoles: The synthesis of 3,4,5-trisubstituted isoxazoles is more challenging due to potential regioselectivity issues. nih.gov A notable method involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water under mild basic conditions. nih.govbeilstein-journals.orgolemiss.edu This approach avoids the need for metal catalysts and provides rapid and environmentally friendly access to this class of compounds. beilstein-journals.orgolemiss.edu An alternative strategy employs a sequential [3+2] cycloaddition/silicon-based cross-coupling reaction. acs.org In this method, an alkynyldimethylsilyl ether reacts with a nitrile oxide to form an isoxazolylsilanol, which then undergoes a cross-coupling reaction with an aryl iodide to afford the 3,4,5-trisubstituted isoxazole. acs.org

The following is an interactive data table summarizing methods for the synthesis of specific isoxazole substitution patterns.

| Substitution Pattern | Synthetic Method | Reactants | Key Features |

| 3,5-Disubstituted | Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition | Nitrile oxides, Terminal acetylenes | Mild conditions, Good yields, High regioselectivity organic-chemistry.org |

| 3,5-Disubstituted | Oxidative Cyclization | α,β-Unsaturated oximes, Manganese dioxide | Use of a mild and inexpensive reagent tandfonline.com |

| 3,4,5-Trisubstituted | [3+2] Cycloaddition | Nitrile oxides, 1,3-Diketones/β-Ketoesters/β-Ketoamides | Aqueous medium, Mild basic conditions, Metal-free nih.govbeilstein-journals.org |

| 3,4,5-Trisubstituted | Sequential [3+2] Cycloaddition/Cross-Coupling | Alkynyldimethylsilyl ethers, Nitrile oxides, Aryl iodides | Allows for rapid variation of substituents at all three positions acs.org |

Ring Transformation and Rearrangement Strategies

In addition to de novo synthesis, the isoxazole ring can be accessed through the transformation of other heterocyclic precursors or via rearrangement reactions. These strategies offer alternative synthetic routes and can provide access to isoxazoles with unique substitution patterns.

Conversion from Other Heterocyclic Precursors

The synthesis of isoxazoles from other heterocyclic rings is a less common but valuable strategy. One such example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. For instance, in-situ generated 3-(phenylethynyl)-4H-chromen-4-one can react with hydroxylamine hydrochloride in a process that involves the opening of the chromenone ring and subsequent closure to form a 3-benzyl-5-(2-hydroxyphenyl)isoxazole derivative. researchgate.net

Photoisomerization and Domino Transformations

Photoisomerization: The isoxazole ring can undergo photoisomerization upon UV irradiation. This process is initiated by the cleavage of the weak N-O bond, leading to the formation of an azirine intermediate, which can then rearrange to an oxazole (B20620). wikipedia.org The efficiency of this photoisomerization and the stability of the resulting carbonyl-2H-azirine intermediate are influenced by the substituents on the isoxazole ring. chemrxiv.org By carefully selecting substituents, it is possible to drive the photochemical equilibrium towards the desired azirine while minimizing the formation of the rearranged oxazole. chemrxiv.org Nonadiabatic ab initio molecular dynamics simulations have been used to study the photoisomerization pathway from isoxazole to oxazole, providing insights into the reaction dynamics. rsc.org

Domino Transformations: Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, provide an elegant and efficient way to construct complex molecules. A novel domino process for the synthesis of 4-alkenyloxazoles involves a cycloisomerization followed by a 1,2-rearrangement of an oxazolonium ion. nih.gov This strategy has been successfully applied to the total synthesis of the natural product siphonazole (B1255307) B. nih.gov

Sustainable and Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles to minimize the environmental impact of chemical processes. bohrium.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for isoxazole synthesis have been developed in aqueous media. For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water without the need for a catalyst. nih.gov The synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides and various dicarbonyl compounds has also been successfully carried out in water. beilstein-journals.orgolemiss.edu

Microwave and Ultrasound Irradiation: Microwave-assisted and ultrasound-assisted organic synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. mdpi.comnih.gov Microwave irradiation has been employed for the synthesis of various isoxazole derivatives, often leading to higher selectivity and improved product yields compared to conventional heating methods. nih.gov Similarly, ultrasound irradiation has been used to promote the synthesis of isoxazoles, aligning with the principles of green chemistry by reducing energy consumption and often enabling the use of greener solvents or catalysts. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and easier scalability. A flow synthesis of 3,5-disubstituted isoxazoles has been developed using a deep eutectic solvent (DES) as an eco-friendly and cost-effective reaction medium. acs.org This system, which can be integrated with an in-line separator for DES recovery and reuse, demonstrates a sustainable approach to isoxazole production. acs.org

Aqueous Reaction Media

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of isoxazole derivatives in aqueous media has been shown to be a highly efficient and clean procedure.

Researchers have successfully synthesized a series of 5-arylisoxazole derivatives through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, notably without the need for a catalyst. nih.govmdpi.com This approach is characterized by its mild reaction conditions, high yields, and straightforward work-up procedures, making it an environmentally benign alternative to conventional methods that rely on organic solvents. nih.govmdpi.com

Another aqueous-based method involves the use of an oxidizing agent. For instance, isoxazoles can be synthesized from aldoximes and alkenes in the presence of oxone (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous medium at room temperature. rsc.org This method takes advantage of the high water solubility and stability of oxone, which acts as a non-toxic and cost-effective oxidizing agent. rsc.org The reaction proceeds via the in-situ generation of nitrile oxides from the oxidation of aldoximes, followed by a 1,3-dipolar cycloaddition with the alkene. rsc.org

The key advantages of using aqueous media for isoxazole synthesis include:

Environmental friendliness: Water is a non-toxic, non-flammable, and readily available solvent.

Simplified work-up: Products often precipitate from the aqueous medium and can be isolated by simple filtration.

Mild reaction conditions: Many aqueous syntheses can be performed at room temperature without the need for strong acids or bases.

High yields: These methods frequently result in excellent yields of the desired isoxazole products. nih.govmdpi.com

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Water, No catalyst | 5-arylisoxazoles | Environmentally benign, high yields, mild conditions |

| Aldoximes, Alkenes | Oxone, Water, Room temperature | 3,5-disubstituted isoxazoles | Use of a non-toxic oxidizing agent, clean reaction |

| Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Fe₂O₃ nanoparticles, Water, Ultrasonic irradiation | 3,4-disubstituted isoxazole-5(4H)-ones | Excellent yields, short reaction times |

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating organic syntheses and promoting green chemistry principles. mdpi.com Ultrasound-assisted synthesis of isoxazoles offers several advantages over traditional methods, including significantly reduced reaction times, increased yields, and milder operating conditions. mdpi.comresearchgate.net

One notable application is the one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides in water. researchgate.net This method, which utilizes CaCl₂/K₂CO₃ as a pre-catalyst under ultrasonic irradiation, allows for the formation of four new bonds in a single operation, resulting in high yields (72-89%) and rapid reaction times (20-28 minutes). researchgate.net Comparison studies have demonstrated the superiority of sonication over conventional magnetic stirring, which leads to cleaner transformations and faster reactions. researchgate.net

In another example, a one-pot, two-step protocol for the synthesis of novel isoxazoline-substituted sulfonamides has been developed using trichloroisocyanuric acid (TCCA) as an oxidant in an aqueous ethanol medium under ultrasonic irradiation. nih.gov This method provides good to excellent yields and short reaction times. nih.gov

The benefits of ultrasound-assisted synthesis can be seen in various reaction types:

Multi-component reactions: Ultrasound facilitates the efficient assembly of multiple starting materials in a single pot. mdpi.com

Catalytic systems: Sonication can enhance the activity of catalysts, leading to improved reaction efficiency. mdpi.com

Solvent-free or aqueous media reactions: Ultrasound can promote reactions in environmentally friendly solvents or even in the absence of a solvent. mdpi.com

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reaction Time (min) |

| Aldehydes, Hydroxylamine hydrochloride, Alkenes, Sulfonyl chlorides, Amine | CaCl₂/K₂CO₃, Water, Ultrasound | 3,5-disubstituted isoxazole secondary sulfonamides | 75-96 | 13-17 |

| Aldehydes, Hydroxylamine hydrochloride, Alkenes | Trichloroisocyanuric acid (TCCA), EtOH-water, Ultrasound | Isoxazoline-substituted sulfonamides | Good to excellent | Shorter than conventional |

| 2,4-pentanedione, Hydroxylamine | Water, Ultrasound (300 W, 20-60 kHz), 50°C | 3,5-dimethylisoxazole | 82-96 | 30-45 |

| Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Vitamin B₁, Water, Ultrasound, 20°C | 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones | 84-94 | 30 |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has revolutionized the field by offering a rapid and efficient heating method that dramatically reduces reaction times and often improves product yields and purity. nveo.orgabap.co.in This technology has been successfully applied to the synthesis of a wide variety of isoxazole derivatives.

A common approach involves the reaction of chalcones with hydroxylamine hydrochloride. researchgate.net Under microwave irradiation, this conversion can be completed in a matter of minutes, whereas conventional heating methods may require several hours. researchgate.net For example, the synthesis of 5-(substituted phenyl)-3-phenylisoxazoles from the corresponding chalcones was achieved in 6-10 minutes with yields of 67-82% using microwaves, compared to 6-8 hours and 58-69% yields with conventional heating. researchgate.net

Microwave-assisted synthesis is also amenable to one-pot, multi-component reactions. A novel three-component coupling-cycloaddition sequence has been developed for the synthesis of 3,4,5-substituted isoxazoles. organic-chemistry.org This method involves the reaction of acid chlorides with terminal alkynes, followed by the in-situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Microwave irradiation reduces the reaction time from several days to just 30 minutes while minimizing the formation of byproducts. organic-chemistry.org

The advantages of microwave-assisted isoxazole synthesis are summarized below:

Rapid reaction rates: Reaction times are often reduced from hours to minutes. researchgate.net

Higher yields: Microwave heating can lead to improved product yields compared to conventional methods. researchgate.net

Increased purity: The reduction in reaction time and localized heating can minimize the formation of side products. organic-chemistry.org

Energy efficiency: Rapid heating and shorter reaction times contribute to lower energy consumption. abap.co.in

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) (Microwave) | Reaction Time (Microwave) | Yield (%) (Conventional) | Reaction Time (Conventional) |

| Chalcones, Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Microwave (210 W) | 5-(substituted phenyl)-3-phenylisoxazoles | 67-82 | 6-10 min | 58-69 | 6-8 h |

| 1,3-propanediones, Hydroxylamine hydrochloride | Ethanol, Microwave (680 W) | 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one | 72 | 2.5 min | - | - |

| Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Modified Sonogashira conditions, Microwave | 3,4,5-substituted isoxazoles | Moderate to good | 30 min | - | Several days |

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. acs.org This methodology has been successfully applied to the synthesis of isoxazoles and related compounds.

One application of continuous flow is in the synthesis of alkynes from isoxazolones under diazotization conditions. rsc.org While this transformation is challenging in batch mode due to its exothermic nature and the release of toxic gases, a continuous flow approach overcomes these limitations. rsc.org The flow process allows for precise control of reaction parameters, leading to improved yields and scalability, with residence times of less than a minute. rsc.org

Furthermore, a continuous flow system utilizing deep eutectic solvents (DESs) has been developed for the synthesis of 3,5-disubstituted isoxazoles. acs.org This integrated system allows for reaction, separation, and recovery of the solvent, highlighting the sustainability of the process. The flow method achieved a 95% yield in 10 minutes, outperforming the batch process which gave an 83% yield. acs.org The scalability of the flow system was demonstrated by a 13-fold increase in productivity. acs.org

Continuous flow has also been employed for the photochemical transposition of isoxazoles into their oxazole counterparts. acs.org This mild and rapid flow process allows for the synthesis of a diverse range of di- and trisubstituted oxazoles. acs.org

Key features of continuous flow synthesis for isoxazoles include:

Enhanced safety: Better control over reaction temperature and mixing, especially for exothermic reactions. rsc.org

Scalability: The ability to produce larger quantities of material by running the system for longer periods. acs.org

Efficiency: Short reaction times and the potential for automation and integration of purification steps. durham.ac.uk

Sustainability: Potential for solvent recycling and reduced waste generation. acs.org

| Reaction Type | Key Features of Flow Process | Residence Time/Reaction Time | Productivity/Yield |

| Alkyne synthesis from isoxazolones | Overcomes limitations of batch processing (exothermic, gas release), improved scalability | < 1 minute | ~2 g/h |

| 3,5-disubstituted isoxazole synthesis in DES | Integrated reaction-separation-recovery system, enhanced scalability | 10 minutes | 95% yield, estimated 23.1 g/day production |

| Photoisomerization of isoxazoles to oxazoles | Rapid and mild process for generating diverse oxazole products | - | - |

Chemical Reactivity and Derivatization of Isoxazole Systems

Ring Stability and Cleavage Reactions

The isoxazole (B147169) ring is generally stable to many oxidizing agents, acids, and bases. clockss.org However, the N-O bond is the most labile part of the ring system, making it susceptible to cleavage under various conditions, particularly reductive and photochemical methods. clockss.orgwikipedia.org This susceptibility is not a limitation but rather a powerful synthetic tool, as the controlled cleavage of the isoxazole moiety can unmask a range of valuable difunctionalized acyclic compounds. nih.gov

One of the most synthetically useful transformations of the isoxazole ring is its reductive cleavage, which provides access to important building blocks like 1,3-dicarbonyls, β-hydroxy ketones, and γ-amino alcohols. The specific product obtained depends on the reducing agent employed and the substitution pattern of the isoxazole precursor.

1,3-Dicarbonyls and related β-Amino Enones: Catalytic hydrogenation is a common method for cleaving the N-O bond. clockss.org For instance, isoxazoles can be reduced in the presence of metal carbonyls and water. The use of hexacarbonylmolybdenum [Mo(CO)₆] or iron pentacarbonyl [Fe(CO)₅] with water leads to the reductive cleavage of the N-O bond to yield β-amino enones in good yields. rsc.orgrsc.org This reaction is proposed to proceed through a complexed (β-oxo vinyl)nitrene intermediate which is then reduced. rsc.org

β-Hydroxy Ketones: The reduction of Δ²-isoxazolines, which are partially saturated analogs of isoxazoles, can effectively produce β-hydroxy ketones. A facile and efficient method utilizes iron powder and ammonium (B1175870) chloride in an aqueous medium to achieve this transformation. nih.gov Another protocol employs an aluminum/copper(II) chloride couple, which also achieves rapid and complete ring cleavage to the desired β-hydroxy ketones. researchgate.net

γ-Amino Alcohols: Catalytic hydrogenation over Raney nickel is an effective method for the reductive ring opening of isoxazolidines to produce 1,3-amino alcohols. researchgate.net This transformation involves the cleavage of the N-O bond and subsequent reduction of the imine intermediate. The reaction conditions, such as the use of freshly prepared Raney nickel and the presence of a base like triethylamine (B128534), can lead to high conversion and yield. researchgate.net

Table 1: Reductive Ring Opening of Isoxazole Derivatives

| Precursor | Reducing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| Isoxazoles | Mo(CO)₆, H₂O | β-Amino Enone | rsc.orgrsc.org |

| Δ²-Isoxazolines | Fe, NH₄Cl, H₂O | β-Hydroxy Ketone | nih.gov |

| Δ²-Isoxazolines | Al/CuCl₂ | β-Hydroxy Ketone | researchgate.net |

| Isoxazolidines | Raney Nickel, H₂, Triethylamine | γ-Amino Alcohol | researchgate.net |

Beyond direct reduction, the isoxazole ring can be opened through other mechanisms:

Photochemical Cleavage: The weak N-O bond makes the isoxazole ring susceptible to cleavage under UV irradiation. wikipedia.org Photolysis can cause the ring to collapse and rearrange into an oxazole (B20620) through an azirine intermediate. wikipedia.org

Base-Promoted Ring Opening: Certain substituted isoxazoles can undergo ring opening promoted by a base. For example, isoxazolo[4,5-b]pyridines with a formyl group at the 3-position can undergo a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.org Deprotonation at the C3 position of the isoxazole ring can also lead to the cleavage of the O-N bond and subsequent ring opening. nsf.gov

Metal-Catalyzed Ring Opening: Transition metals can catalyze the ring opening of isoxazoles to generate reactive intermediates. For instance, an Fe(III) catalyst under microwave irradiation can cleave the isoxazole into a nitrene intermediate, which can then be used in annulation reactions to form pyrroles and pyridines. acs.org

Electron Capture Dissociation: In the gas phase, electron capture by the isoxazole molecule can trigger the dissociation of the O-N bond, leading to an open-ring anionic structure. nsf.gov

Electrophilic Substitution Reactivity

While less reactive than benzene (B151609), the isoxazole ring can undergo electrophilic aromatic substitution. Due to the electronic properties of the heteroatoms, these reactions are highly regioselective. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. clockss.orgreddit.com

A prominent example is the synthesis of 4-haloisoxazoles. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) proceeds via an electrophilic cyclization to yield 3,5-disubstituted 4-haloisoxazoles in good to excellent yields under mild conditions. nih.govorganic-chemistry.orgacs.org ICl is often noted as a particularly efficient electrophile for these transformations. nih.govorganic-chemistry.org

Table 2: Electrophilic Halogenation of Isoxazole Precursors

| Substrate | Electrophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2-Alkyn-1-one O-methyl oxime | ICl | C4 | 4-Iodoisoxazole | nih.govacs.org |

| 2-Alkyn-1-one O-methyl oxime | I₂ | C4 | 4-Iodoisoxazole | organic-chemistry.org |

| 2-Alkyn-1-one O-methyl oxime | Br₂ | C4 | 4-Bromoisoxazole | organic-chemistry.org |

Nucleophilic Substitution Reactivity

The isoxazole ring is generally electron-rich and therefore resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SₙAr). A notable example involves the functionalization of 5-nitroisoxazoles. The nitro group at the C5 position sufficiently activates the ring, allowing for its displacement by various nucleophiles under mild conditions, providing straightforward access to a range of 3,5- and 3,4,5-substituted isoxazoles. rsc.org

Intramolecular nucleophilic substitution is also a key strategy for constructing fused isoxazole systems. For instance, isoxazolo[4,5-b]pyridines can be efficiently synthesized via the intramolecular nucleophilic substitution of a nitro group on a pyridine (B92270) ring. beilstein-journals.org

Oxidation and Reduction Transformations

As discussed previously, the reduction of the isoxazole ring is a well-established transformation that proceeds via the cleavage of the weak N-O bond (see Section 4.1.1). The isoxazole ring itself is generally stable towards many oxidizing agents. clockss.org Therefore, oxidative transformations typically target substituents on the ring rather than the heterocyclic core itself, unless harsh conditions are employed which would lead to degradation. The primary reductive transformation of the isoxazole scaffold remains the cleavage of the N-O bond, which is a cornerstone of its synthetic utility.

Functional Group Interconversions on the Isoxazole Scaffold

Once the isoxazole ring is formed and substituted, the substituents themselves can be modified, allowing for the synthesis of diverse derivatives. This is a powerful strategy for creating libraries of compounds for various applications.

A key example is the use of palladium-catalyzed cross-coupling reactions on haloisoxazoles. 4-Iodoisoxazoles, readily prepared via electrophilic cyclization, are excellent substrates for reactions like Suzuki, Sonogashira, and Heck couplings. nih.gov This allows for the introduction of aryl, alkynyl, and vinyl groups at the C4 position, providing a versatile route to highly substituted isoxazoles, including pharmaceutically relevant molecules like Valdecoxib. nih.govacs.org

The displacement of a nitro group in 5-nitroisoxazoles by various nucleophiles (as mentioned in Section 4.3) also represents a powerful functional group interconversion, transforming a nitro-substituted isoxazole into amino-, alkoxy-, or thio-substituted analogues. rsc.org These transformations highlight the utility of the isoxazole ring not just as a transient synthetic intermediate but as a stable core that can be further elaborated. nih.gov

Positional Reactivity and Functionalization (e.g., C3, C4, C5)

The isoxazole ring is an electron-rich system, and the positions of the carbon atoms (C3, C4, and C5) exhibit distinct reactivities. Electrophilic substitution reactions are known to preferentially occur at the C4 position reddit.com. This regioselectivity is a consequence of the electronic distribution within the heterocyclic ring.

Functionalization of the isoxazole core is often achieved through the introduction of a leaving group, such as a halogen, at a specific position, which then allows for further derivatization. A common strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) to produce 4-iodoisoxazoles with moderate to excellent yields nih.govacs.orgorganic-chemistry.org. These 4-iodoisoxazoles serve as versatile intermediates for the synthesis of 3,4,5-trisubstituted isoxazoles nih.govacs.orgorganic-chemistry.org.

Direct C-H bond functionalization has also emerged as a powerful tool for the arylation of isoxazoles. While the palladium-catalyzed C4-arylation of 3,5-disubstituted isoxazoles has been extensively studied, the reactivity of isoxazoles with unsubstituted C4 and C5 positions is a more recent area of investigation researchgate.net. Conditions have been developed for the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides researchgate.net. This methodology tolerates a variety of functional groups on the aryl bromide, as detailed in the table below.

| Substituent on Aryl Bromide | Position of Substituent |

|---|---|

| Nitrile | para, meta |

| Acetyl | para, meta |

| Formyl | para |

| Benzoyl | para |

| Alkoxycarbonyl | para, meta |

| Chloro | para, meta |

| Fluoro | para, meta |

| Trifluoromethyl | para, meta |

| Trifluoromethoxy | para |

| Cyanomethyl | para |

| tert-Butyl | para |

| Methoxy | para, meta |

Cross-Coupling Reactions for Isoxazole Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of isoxazoles researchgate.netresearchgate.net. Palladium catalysts, in particular, have been widely employed to form carbon-carbon and carbon-heteroatom bonds at various positions of the isoxazole ring researchgate.nettezu.ernet.in. These reactions typically involve the coupling of a halogenated or otherwise activated isoxazole with a suitable coupling partner tezu.ernet.in.

Commonly employed cross-coupling reactions for isoxazole derivatization include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated isoxazole with a boronic acid or its derivative. It has been used in the derivatization of 4-iodoisoxazoles to produce a library of 3,4,5-trisubstituted isoxazoles nih.gov.

Sonogashira Coupling: This reaction involves the coupling of a halo-isoxazole with a terminal alkyne. It has been successfully applied to 4-iodoisoxazoles and has also been used in the synthesis of novel aryl-substituted danazol (B1669791) derivatives nih.govnih.govresearchgate.netrsc.org.

Heck Coupling: This reaction couples a halogenated isoxazole with an alkene. It has been demonstrated for the derivatization of 4-iodoisoxazoles nih.gov.

A sequential, one-pot, four-component synthesis of biaryl-substituted isoxazoles has been developed, which combines a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling without the need for additional catalyst loading mdpi.com. Another approach involves a [3 + 2] cycloaddition to form isoxazolylsilanols, which then undergo silicon-based cross-coupling reactions with aryl iodides to yield 3,4,5-trisubstituted isoxazoles illinois.edu.

| Reaction | Isoxazole Substrate | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodoisoxazoles | Boronic acids | Palladium catalyst | 4-Aryl/Alkyl-isoxazoles nih.gov |

| Sonogashira | 4-Iodoisoxazoles | Terminal alkynes | Palladium/Copper catalyst | 4-Alkynyl-isoxazoles nih.govrsc.org |

| Heck | 4-Iodoisoxazoles | Styrenes | Palladium catalyst | 4-Alkenyl-isoxazoles nih.gov |

| Silicon-based | Isoxazolylsilanols | Aryl iodides | Palladium catalyst | 4-Aryl-isoxazoles illinois.edu |

Rearrangement Reactions (e.g., to Pyrazoles, Pyrroles)

The isoxazole ring can undergo a variety of rearrangement reactions, often promoted by thermal, photochemical, or catalytic conditions, to yield other five-membered heterocyclic systems like pyrazoles and pyrroles, as well as other structures nih.govorganic-chemistry.orgrsc.orgresearchgate.netacs.org. These transformations are synthetically valuable as they provide access to a diverse range of heterocyclic scaffolds from readily available isoxazole precursors.

Boulton-Katritzky Rearrangement: This is a well-known rearrangement in heterocyclic chemistry acs.org. A base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been observed to produce 3-hydroxy-2-(2-aryl nih.govillinois.eduacs.orgtriazol-4-yl)pyridines beilstein-journals.orgbeilstein-journals.orgnih.gov. A palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process has also been reported for the synthesis of nih.govacs.orgnih.govtriazolo[1,5-a]pyridine derivatives from 3-aminoisoxazoles rsc.org.

Rearrangement to Pyrazoles:

A continuous photochemical process can be used to generate highly reactive ketenimines from trisubstituted isoxazoles. These ketenimines can then serve as intermediates in reactions with hydrazines to produce highly functionalized pyrazoles nih.govacs.org. This photochemical rearrangement proceeds via homolysis of the weak N-O bond acs.orgwikipedia.org.

A ruthenium(II)-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones provides a non-decarboxylative pathway to pyrazole-4-carboxylic acids nih.gov.

Rearrangement to Pyrroles:

A novel rearrangement of an isoxazole to a pyrrole (B145914) has been reported involving the conversion of diethyl 2-(4-ethoxycarbonyl-5-methylisoxazol-3-yl)glutaconate to a polysubstituted pyrrole rsc.org.

Functionalized pyrrole derivatives can also be synthesized from isoxazole precursors through a ring opening and ring closing cascade (ROCC) mechanism researchgate.net.

| Rearrangement Type | Isoxazole Substrate | Conditions/Reagents | Product Heterocycle |

|---|---|---|---|

| Boulton-Katritzky | Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base-promoted (e.g., K2CO3) beilstein-journals.orgbeilstein-journals.org | 1,2,3-Triazole |

| Photochemical | Trisubstituted isoxazoles | UV light, then reaction with hydrazine (B178648) nih.govacs.org | Pyrazole |

| Ruthenium-catalyzed | 4-(2-Hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones | [RuCl2(p-cymene)]2 nih.gov | Pyrazole |

| Mononuclear Heterocyclic Rearrangement | Diethyl 2-(4-ethoxycarbonyl-5-methylisoxazol-3-yl)glutaconate | Not specified rsc.org | Pyrrole |

| Ring Opening and Ring Closing Cascade (ROCC) | Isoxazole derivatives | Not specified researchgate.net | Pyrrole |

Analytical and Spectroscopic Characterization of Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of isoxazole (B147169) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons within the isoxazole ring and its substituents.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In isoxazole derivatives, the protons on the heterocyclic ring exhibit characteristic chemical shifts (δ) and coupling constants (J). The proton at the 4-position of the isoxazole ring typically appears as a singlet. For instance, in 3,5-diphenylisoxazole, the isoxazole-H proton resonates as a singlet at approximately 6.82-6.84 ppm. rsc.org Similarly, for (3-para-tolyl-isoxazole-5-yl)-methanol, the isoxazole ring proton is observed as a singlet at 6.47 ppm. sciarena.com

The chemical shift of the isoxazole proton can be influenced by the nature and position of substituents on the ring. In 3-methyl-5-phenylisoxazole, the H-4 proton appears at 6.33 ppm. rsc.org Aromatic protons on substituents will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with their multiplicity depending on the substitution pattern. rsc.orgtcichemicals.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic. For 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring appear at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The carbon attached to the nitrogen (C3) is generally found more upfield than the carbon adjacent to the oxygen (C5).

Substituents on the isoxazole ring significantly influence the chemical shifts of the ring carbons. For example, in 3-(4-bromophenyl)-5-phenylisoxazole, the isoxazole ring carbons C3, C4, and C5 are observed at δ 162.0, 97.2, and 170.7 ppm. rsc.org In another example, 3-phenyl-5-(pyridin-4-yl)isoxazole, the isoxazole carbons C3, C4, and C5 resonate at 163.4, 100.3, and 167.9 ppm, respectively. rsc.org

Advanced NMR Techniques and Computational Shift Prediction (GIAO)

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of proton and carbon signals, especially in complex isoxazole derivatives. These techniques help establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts. These theoretical calculations can be compared with experimental data to aid in the structural elucidation and confirmation of isoxazole derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of isoxazole derivatives show characteristic absorption bands corresponding to the vibrations of the isoxazole ring and its substituents.

The characteristic ring stretching vibrations of the isoxazole moiety are typically observed in the range of 1600-1300 cm⁻¹. Other key vibrations include the C=N stretching, which is often seen around 1605-1615 cm⁻¹, and the N-O stretching vibration, which appears in the region of 1405 cm⁻¹ and 1153 cm⁻¹. rjpbcs.com The C-O stretching of the isoxazole ring can be observed around 1068 cm⁻¹. rjpbcs.com For the parent isoxazole molecule, high-resolution studies have identified numerous fundamental bands, such as the ν7(A′) band at 1370.9 cm⁻¹ and the ν16(A″) band at 764.9 cm⁻¹. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For isoxazole derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound.

For example, in the high-resolution mass spectrum (HRMS) of 5-phenyl-3-(quinolin-2-yl)isoxazole, the [M+H]⁺ ion was calculated to be at m/z 273.1022 and found at 273.1027, which corresponds to the molecular formula C₁₈H₁₃N₂O⁺. beilstein-journals.org Similarly, for 5-(4-bromophenyl)-3-(p-tolyl)isoxazole, the molecular ion is observed, and for 3-phenyl-5-(pyridin-4-yl)isoxazole, the [M+H]⁺ peak is seen at m/z 223. rsc.org The fragmentation patterns can provide valuable information about the different substituents attached to the isoxazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems. The isoxazole ring itself is a chromophore.

For instance, a study of (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one reported a maximum absorption (λmax) at 407 nm in methanol (B129727). nih.gov The position of λmax can be influenced by the substituents on the isoxazole ring and the solvent used. In another example, the UV-Vis spectrum of the parent isoxazole has been documented, providing foundational data for its derivatives. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For isoxazole derivatives, this technique provides unequivocal proof of their molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the isoxazole compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This has been crucial in confirming the absolute stereochemistry of newly synthesized chiral isoxazole derivatives. acs.org For instance, in complex structures, X-ray analysis can elucidate the arrangement of various substituents and the planarity of the isoxazole ring relative to other parts of the molecule.

Studies have shown that isoxazole derivatives can form crystals where the surface displays distinct patterns of hydrogen bond donors and acceptors, a feature that can be meticulously mapped using this technique. laskerfoundation.org This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Elemental Analysis